5-bromo-8-chloroisoquinolin-3-ol
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Overview
Description
5-Bromo-8-chloroisoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C9H5BrClNO. It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 8th positions, respectively, and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloroisoquinolin-3-ol typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of elemental bromine and chlorine in the presence of catalysts such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloroisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-8-chloroisoquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-bromo-8-chloroisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoisoquinolin-3-ol
- 8-Chloroisoquinolin-3-ol
- 5,8-Dibromoisoquinolin-3-ol
- 5,8-Dichloroisoquinolin-3-ol
Uniqueness
5-Bromo-8-chloroisoquinolin-3-ol is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-8-chloro-2H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLFWMVIWHJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=O)C=C2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696354-09-2 |
Source
|
Record name | 5-bromo-8-chloroisoquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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